5-{[(1S*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole
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Description
The compound "5-{[(1S*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole" belongs to a class of chemicals that feature complex structures with potential biological and chemical significance. These compounds are often explored for their unique reactivity and potential applications in pharmaceuticals, materials science, and organic synthesis.
Synthesis Analysis
Synthesis of complex molecules like "5-{[(1S*,5R*)-3-isonicotinoyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-1H-1,2,3-benzotriazole" typically involves multiple steps, starting from simpler precursors. For example, methods for synthesizing related heterocyclic compounds involve reactions of amino-imidazole derivatives with isocyanates, leading to cyclization and formation of the core structure (Dias et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is usually determined through spectroscopic methods and, in some cases, confirmed by X-ray crystallography. Structural analysis reveals the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interaction with biological targets (Quadrelli et al., 2011).
Chemical Reactions and Properties
Compounds in this class participate in a variety of chemical reactions, showcasing their reactivity. For instance, benzotriazole derivatives are known for their involvement in cycloaddition reactions, which are a cornerstone in the synthesis of many pharmaceuticals and organic materials (Ageshina et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c27-19(14-5-7-21-8-6-14)25-10-13-1-3-16(12-25)26(11-13)20(28)15-2-4-17-18(9-15)23-24-22-17/h2,4-9,13,16H,1,3,10-12H2,(H,22,23,24)/t13-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAXMQGDZAZJEX-XJKSGUPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)C3=CC4=NNN=C4C=C3)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,5R)-6-(2H-benzotriazole-5-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-3-yl]-pyridin-4-ylmethanone |
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